Lipophilicity (XLogP3) Comparison: 2,3-Dimethyl vs. 2,6-Dimethyl Isomer
The 2,3-dimethyl substitution pattern on the target compound imparts a distinct lipophilicity profile compared to its 2,6-dimethyl isomer. The target compound (2,3-isomer) has a predicted XLogP3 value of 3.0, while the 2,6-dimethyl isomer (2,2,2-trifluoro-1-(4-methoxy-2,6-dimethylphenyl)ethanone) has a predicted XLogP3 of 3.3 [1]. This difference arises from the varied spatial arrangement of hydrophobic methyl groups and their influence on the molecule's overall dipole and solvent interactions, which can critically affect membrane permeability in cell-based assays [1].
| Evidence Dimension | Predicted partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 |
| Comparator Or Baseline | 2,2,2-Trifluoro-1-(4-methoxy-2,6-dimethylphenyl)ethanone: XLogP3 = 3.3 |
| Quantified Difference | Δ XLogP3 = -0.3 (Target compound less lipophilic) |
| Conditions | Predicted using the XLogP3 algorithm within the PubChem database, based on molecular structure |
Why This Matters
A lower LogP suggests better aqueous solubility and a potentially different pharmacokinetic profile, making the 2,3-isomer a preferred starting point for lead series requiring reduced lipophilicity.
- [1] PubChem. (2025). Predicted XLogP3 data for CID 22926445 (2,3-dimethyl isomer) and CID 83958955 (2,6-dimethyl isomer). National Center for Biotechnology Information. View Source
